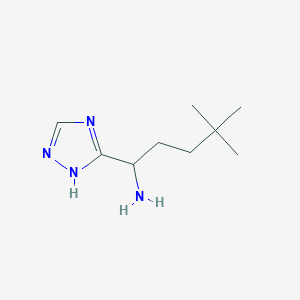

4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine

Description

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentan-1-amine |

InChI |

InChI=1S/C9H18N4/c1-9(2,3)5-4-7(10)8-11-6-12-13-8/h6-7H,4-5,10H2,1-3H3,(H,11,12,13) |

InChI Key |

PXVPFZYLGGUSMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(C1=NC=NN1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 1,2,4-Triazoles

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system, a key pharmacophore in many bioactive compounds, is typically synthesized via cyclization reactions involving hydrazines and formamide derivatives or amidines. Common methods include:

- Microwave-assisted cyclization of formamide and hydrazines without catalysts, offering rapid and efficient ring formation under mild conditions.

- Copper(II)-catalyzed reactions of amidines with trialkyl amines in the presence of potassium phosphate base, enabling regioselective synthesis of 1,3-disubstituted 1,2,4-triazoles with high yields.

- Iodine-mediated oxidative cyclizations from isothiocyanates or hydrazones, yielding 1,2,4-triazoles through cascade C-H functionalization and double C-N bond formation.

These methods provide a foundation for constructing the triazole nucleus before further substitution.

Preparation of 4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine

Retrosynthetic Considerations

The target compound can be retrosynthetically divided into:

- The 1,2,4-triazole ring at the 3-position.

- The 4,4-dimethylpentan-1-amine side chain attached at the 1-position of the triazole ring.

Synthetic Route Summary

A plausible synthetic route involves:

- Synthesis of 1-(4H-1,2,4-triazol-3-yl)pentan-1-one derivatives or related precursors.

- Introduction of the 4,4-dimethyl substitution on the pentane backbone via alkylation or Grignard addition.

- Conversion of the ketone or ester intermediate to the amine by reductive amination or amide reduction.

Specific Preparation Methods

Alkylation of 1,2,4-Triazole

- Alkylation of 1,2,4-triazole at the N1 position using alkyl halides under basic conditions (e.g., sodium methoxide in methanol) is a common approach to attach alkyl chains.

- For the 4,4-dimethylpentyl side chain, the corresponding alkyl halide (e.g., 4,4-dimethylpentyl bromide) can be used to alkylate the triazole ring.

Comparative Table of Preparation Methods

Analytical and Characterization Data

- NMR Spectroscopy : Characteristic signals for triazole protons and alkyl side chains confirm substitution patterns.

- Mass Spectrometry : Molecular ion peaks consistent with molecular weight of 182.27 g/mol for the target compound.

- Elemental Analysis : Confirms composition consistent with molecular formula C9H18N4.

Summary and Professional Notes

- The preparation of this compound involves classical heterocyclic chemistry methods for 1,2,4-triazole synthesis combined with alkylation and amination steps.

- Microwave-assisted and copper-catalyzed methods provide efficient routes to the triazole core.

- Alkylation at the N1 position of triazole with appropriately substituted alkyl halides followed by ammonolysis or reductive amination is the preferred route for installing the 4,4-dimethylpentan-1-amine side chain.

- Yields are generally good (up to 85%) with proper control of reaction conditions.

- Characterization by NMR, MS, and elemental analysis is essential to confirm the structure and purity.

This synthesis strategy is supported by diverse literature sources covering heterocyclic synthesis, alkylation chemistry, and amine derivatization, ensuring a comprehensive and authoritative approach to the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related triazole derivatives:

Key Observations :

- Branched vs. Linear Chains : The target compound’s 4,4-dimethylpentyl chain confers higher lipophilicity compared to linear chains (e.g., pentan-1-amine in ) .

- Aromatic vs. Aliphatic Groups : Compounds with phenyl substituents (e.g., ) exhibit reduced conformational flexibility and solubility compared to the aliphatic target .

Spectral Comparisons :

- 1H NMR : The target compound’s spectrum would show signals for dimethyl groups (δ ~1.2–1.4 ppm), triazole protons (δ ~7.8–8.6 ppm), and amine protons (δ ~2.3–3.4 ppm). In contrast, the triazole-pyrimidine derivative () displays aromatic protons (δ 8.64 ppm) from trifluoromethylphenyl and pyrimidine groups .

- HRMS : The target’s exact mass (182.15 g/mol) is distinct from larger analogs like the hydroiodide salt in (296.31 g/mol) .

Biological Activity

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine is a compound of significant interest due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by a triazole ring and a pentanamine chain. The compound's molecular formula is , and it has a dihydrochloride salt form that enhances its solubility and bioavailability in biological systems .

Triazole compounds generally exhibit their biological activities through various mechanisms:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts membrane integrity and leads to cell death.

- Anticancer Potential : Some studies suggest that triazole derivatives can inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with cellular targets can vary based on the substituents on the triazole ring .

- Enzyme Inhibition : Triazoles can act as inhibitors of various enzymes, including cytochrome P450 enzymes. This inhibition can affect drug metabolism and lead to increased efficacy or toxicity of co-administered drugs .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Antifungal Activity

In vitro assays have demonstrated that this compound exhibits antifungal activity against several strains of fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting fungal growth.

Anticancer Activity

Research has shown that derivatives of triazoles can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, compounds with similar triazole structures showed IC50 values ranging from 6.2 µM to 43.4 µM against various cancer cell lines .

Case Study 1: Anticancer Efficacy

A study involving a series of triazole derivatives demonstrated that modifications to the triazole ring could enhance anticancer activity. The compound's ability to induce apoptosis in MCF-7 cells was linked to its interaction with specific apoptotic pathways .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of cytochrome P450 enzymes by triazole compounds. The results indicated that certain derivatives could significantly inhibit CYP3A4 activity, which is critical for drug metabolism in humans .

Summary Table of Biological Activities

| Activity Type | Mechanism | IC50 Values |

|---|---|---|

| Antifungal | Ergosterol synthesis inhibition | Varies by strain |

| Anticancer | Induction of apoptosis | 6.2 µM - 43.4 µM |

| Enzyme Inhibition | Cytochrome P450 inhibition | IC50 values up to 0.81 µM |

Q & A

Q. What are the recommended methods for synthesizing 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step processes starting from a pentanol precursor, followed by condensation with triazole derivatives. For example, analogous compounds like 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine are synthesized via nucleophilic substitution and cyclization under reflux conditions . Key factors affecting yield include:

- Temperature control : Elevated temperatures (80–100°C) favor cyclization but may lead to side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity in triazole formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification.

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | 5-phenyl-1-pentanol, H₂SO₄ | 60–70% | |

| 2 | Triazole condensation, DMF, 80°C | 40–55% |

Q. How can crystallographic data resolve structural ambiguities in this compound?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for determining bond angles, torsional conformations, and hydrogen-bonding networks. For example, tautomeric forms of triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) were resolved via crystallography, revealing planar triazole rings with dihedral angles <3° between substituents . Key parameters to analyze:

- Torsional angles : Confirm spatial arrangement of the pentan-1-amine chain.

- Hydrogen bonding : Identify interactions stabilizing the triazole core.

Q. What safety protocols are essential when handling this compound?

Refer to chemical safety guidelines such as GB/T 16483 and GB/T 17519 for hazard mitigation. For similar triazole amines, mandatory precautions include:

- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .

- Waste disposal : Segregate and treat waste via certified biohazard protocols .

- PPE : Wear nitrile gloves and safety goggles (P264+P280+P305+P351+P338) .

Advanced Research Questions

Q. How can NMR spectroscopy distinguish tautomeric forms of this compound?

1H and 13C NMR in deuterated solvents (e.g., DMSO-d₆) can resolve tautomers by analyzing chemical shifts of NH₂ and triazole protons. For example:

- NH₂ protons : Resonate at δ 6.8–7.2 ppm in 1,2,4-triazol-5-amine tautomers .

- Triazole protons : Appear as singlets at δ 8.0–8.5 ppm .

Dynamic NMR experiments at variable temperatures (e.g., −40°C to 25°C) may reveal interconversion rates between tautomers.

Q. How do computational methods predict the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) against targets like SARS-CoV-2 main protease (PDB: 6LU7) can identify binding affinities. Analogous triazole derivatives (e.g., Compound 12 in ) showed inhibitory potential via:

- Hydrophobic interactions : Methyl and phenyl groups binding to protease pockets.

- Hydrogen bonding : NH₂ groups interacting with catalytic residues (e.g., His41).

| Parameter | Value (Analogous Compound) | Reference |

|---|---|---|

| Binding Energy | −7.2 kcal/mol | |

| Ki | 4.3 µM |

Q. What strategies address contradictions in bioactivity data for triazole-amine derivatives?

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).

- Structural analogs : Compare substituent effects (e.g., fluorobenzyl vs. tert-butyl groups ).

- Statistical validation : Use ANOVA or Tukey’s test to confirm significance (p < 0.05).

Q. How can X-ray crystallography resolve steric effects in this compound derivatives?

High-resolution data (≤1.0 Å) from synchrotron sources can map steric hindrance caused by the 4,4-dimethylpentan chain. For example:

Q. What synthetic routes optimize regioselectivity in triazole-amine derivatives?

Directed ortho-metalation (DoM) or click chemistry (CuAAC) can enhance regiocontrol. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.